Isochavicinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
495-87-4 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
(2E,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2+ |
InChI Key |
RHBGITBPARBDPH-HSFFGMMNSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C\C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
melting_point |
215°C |
Other CAS No. |
5285-18-7 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Synonyms |
piperinic acid |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Contexts of Isochavicinic Acid
Plant Sources and Isolation History
The study of isochavicinic acid's plant sources reveals its presence in species known for their traditional uses and rich secondary metabolite content.
Discovery and characterization from Gomphrena globosa L.
This compound was discovered and characterized from the whole plant of Gomphrena globosa L., commonly known as Globe Amaranth or Bachelor's Button. psu.eduidosi.orgstuartxchange.com Researchers isolated three compounds from the crude methanol (B129727) extract of Gomphrena globosa: stigmasterol, β-sitosterol, and this compound. banglajol.info The isolation was achieved using a combination of column chromatography and preparative thin layer chromatography over silica (B1680970) gel. banglajol.info The structure of this compound was determined using 1H NMR spectroscopic methods and by comparing the spectral data with previously reported values. banglajol.info This isolation from Gomphrena globosa was reported as the first time the compound had been found in this particular plant. banglajol.info Gomphrena globosa belongs to the family Amaranthaceae and is recognized in various traditional medicine systems. psu.eduidosi.org
Identification in Melocanna baccifera (Roxb.)
This compound has also been identified in the fruits of Melocanna baccifera (Roxb.), a unique bamboo species known for its gregarious flowering. researchgate.netresearchgate.netasianpubs.org It was one of six compounds isolated from the carbon tetrachloride soluble fraction of a methanol extract of the fruits. researchgate.netresearchgate.net The structure of the isolated compound was elucidated through high field NMR analyses, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HSQC, and HMBC, as well as by comparison with structurally related compounds. researchgate.netresearchgate.netasianpubs.org While this compound had been reported previously from Piper nigrum, its isolation from a Melocanna species was noted as a first report. researchgate.netasianpubs.org Melocanna baccifera is a thin-walled, small-diameter bamboo found naturally in Bangladesh and adjacent regions. asianpubs.org
Association with Piper nigrum and related species
This compound is associated with Piper nigrum (black pepper) and related species. It is described as a resinous isomer of chavicine (B12765616). unigoa.ac.in Chavicine, in turn, is an isomer of piperine (B192125), a major pungent alkaloid found in black pepper. unigoa.ac.inpharmacist.com Upon hydrolysis, chavicine yields piperidine (B6355638) and this compound, which is an isomer of piperic acid. unigoa.ac.in Piperic acid is a precursor in the biosynthesis of piperine. nih.gov The four possible stereochemical forms of piperic acid include the trans-trans form (piperic acid), the cis-trans form (isopiperic acid), the cis-cis form (chavicinic acid), and the trans-cis form (this compound). gla.ac.uk This association highlights this compound's relationship to the pungent alkaloids characteristic of Piper species.
Here is a table summarizing the plant sources and isolation details:
| Plant Species | Family | Part Used for Isolation | Isolation Method | Key Findings | Citation |
| Gomphrena globosa L. | Amaranthaceae | Whole plant | Column chromatography, Preparative TLC | First report of this compound from this plant. Co-isolated with steroids. | banglajol.info |
| Melocanna baccifera | Gramineae | Fruits | Solvent partitioning (CCl4 fraction), Chromatography | First report of this compound from a Melocanna species. Co-isolated with other compounds. | researchgate.netresearchgate.netasianpubs.org |
| Piper nigrum and related species | Piperaceae | Not specified | Hydrolysis of chavicine | This compound is a hydrolysis product of chavicine, an isomer of piperine. | unigoa.ac.in |
Global Biogeography of Producing Organisms
The distribution of plants producing this compound is linked to their native ranges and the environmental conditions suitable for their growth.
Geographical and environmental factors influencing distribution
Gomphrena globosa is a widely distributed species found throughout the Americas, Antarctica, and Indo-Malaysia, with a significant number of species in Brazil. psu.edu It is an erect or ascending herb that can grow up to 50 cm tall and flowers mostly from June to December. psu.edu Its presence in diverse geographical areas suggests adaptability to various environmental conditions, though specific factors influencing this compound production within this species are not detailed in the provided information.
Melocanna baccifera is native to Bangladesh and adjacent regions. asianpubs.org It is a non-clump-forming bamboo that grows in specific environmental contexts. The gregarious flowering of this species, occurring at intervals of 40-44 years, is a notable ecological event. asianpubs.org The isolation of this compound from its fruits during these flowering events suggests that the compound may be produced or accumulated during specific developmental stages influenced by environmental cues.
Piper nigrum is native to the Western Ghats of India but is now cultivated in tropical regions around the world for its spice. pharmacist.comhptlc-association.org Its cultivation requires specific tropical climates with adequate rainfall and temperature. The production of piperine and related alkaloids, including those linked to this compound, is influenced by factors such as climate, soil type, and agricultural practices.
Biodiversity implications for natural product discovery
The identification of this compound in diverse plant species like Gomphrena globosa, Melocanna baccifera, and Piper nigrum underscores the importance of biodiversity in the discovery of natural products. Each plant species represents a unique biochemical factory, potentially producing a range of secondary metabolites with various structures and properties. Exploring the phytochemistry of different organisms, especially those from understudied regions or with unique life cycles (like the gregarious flowering of M. baccifera), increases the likelihood of finding novel compounds or known compounds in new sources. This highlights the need for conservation efforts to preserve biodiversity, as it directly impacts the potential for discovering new chemical entities with possible applications.
Putative Ecological Functions and Interactions
The ecological roles of secondary metabolites in plants are diverse, often serving in defense, signaling, or competition. While specific ecological studies focusing solely on this compound are limited in the provided literature, its structural relationship and co-occurrence with well-studied compounds like piperine and chavicine allow for the postulation of putative ecological functions. Plant phytochemicals, in general, are understood to provide protective benefits to the plant. researchgate.net
Role in plant defense mechanisms (e.g., against herbivores, pathogens)
Compounds structurally related to this compound, such as piperine, have demonstrated biological activities relevant to plant defense. Piperine, for instance, has shown antimicrobial properties against various microorganisms, including bacteria and fungi. mdpi.commdpi.com This suggests that this compound, as a related compound, might contribute to the plant's defense against pathogens, potentially inhibiting microbial growth or infection.
Allelopathic potential and interspecies interactions
Allelopathy involves the chemical inhibition of one plant species by another. While direct evidence for the allelopathic potential of this compound is not explicitly detailed in the provided search results, many plant secondary metabolites, particularly those with antimicrobial or inhibitory activities, can exert allelopathic effects in the soil or surrounding environment. Given the potential antimicrobial activity inferred from its relationship to piperine, it is plausible that this compound or its degradation products could influence soil microbial communities or the germination and growth of neighboring plants. However, this remains a putative function requiring specific investigation.
Metabolomic profiling of producing plants for ecological insights
Metabolomic profiling is a powerful technique used to identify and quantify the complete set of small-molecule metabolites within a biological sample. mdpi.commetabolon.com Applying metabolomics to plants producing this compound and related compounds can provide valuable ecological insights. This approach allows researchers to understand the full spectrum of phytochemicals present, their relative concentrations, and how these profiles vary under different environmental conditions, stresses (such as herbivory or pathogen attack), or developmental stages. pensoft.net
By analyzing the metabolome of Piper species, researchers can gain a deeper understanding of the plant's chemical phenotype and how it interacts with its environment. mdpi.commetabolon.com Changes in the levels of this compound and other secondary metabolites in response to ecological pressures can help elucidate their specific roles in defense, signaling, or adaptation. Metabolomics can also reveal interconnected metabolic pathways and how the production of one compound might influence the levels of others, providing a holistic view of the plant's chemical ecology. nih.gov While specific metabolomic studies detailing the ecological role of this compound were not found, the technique is well-suited for such investigations and is increasingly used to understand the phytochemical diversity and ecological interactions of medicinal and economically important plants. pensoft.net
Biosynthesis and Metabolic Pathways of Isochavicinic Acid
Proposed Precursor Molecules and Early Pathway Elucidation
The biosynthesis of compounds like piperine (B192125), and by extension its related isomers such as isochavicinic acid, is understood to involve precursors derived from both the phenylpropanoid pathway and amino acid metabolism biorxiv.orgresearchgate.netnih.govresearchgate.netmdpi.combiorxiv.orgbiorxiv.orgnih.govbenthamopen.com.
Relationship to piperic acid and its metabolic derivatives
Piperic acid ((2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid) is a key intermediate in the biosynthesis of piperine nih.govuni-halle.deuni-halle.demdpi.com. This compound is identified as the (2E,4Z) geometric isomer of piperic acid drugfuture.com. The formation of piperic acid involves the conversion of feruperic acid, a process catalyzed by a cytochrome P450 monooxygenase enzyme, specifically CYP719A37, which is responsible for the formation of the methylenedioxy bridge characteristic of this class of compounds nih.govuni-halle.deuni-halle.demdpi.com. Piperic acid is subsequently activated to form piperoyl-CoA by the action of a piperoyl-CoA ligase nih.govresearchgate.netuni-halle.deuni-halle.demdpi.com. Piperoyl-CoA then reacts with piperidine (B6355638) (derived from lysine) to form piperine, catalyzed by piperine synthase biorxiv.orgresearchgate.netnih.govresearchgate.netmdpi.comuni-halle.deuni-halle.deresearchgate.net.
Given that this compound is an isomer of piperic acid, it is highly probable that the early steps of its biosynthesis share the pathway leading to piperic acid, originating from the phenylpropanoid route. The point at which the stereochemical difference arises, leading to the (2E,4Z) configuration of this compound compared to the (2E,4E) configuration of piperic acid, is not definitively established in the available literature concerning its enzymatic synthesis. It could potentially occur during the formation of the pentadienoic acid structure or through isomerization of pre-formed piperic acid.
Enzymatic Steps and Catalytic Mechanisms
The enzymatic steps leading to the formation of piperic acid, a likely precursor to this compound, have been partially characterized.
Identification of key biosynthetic enzymes (hypothetical)
Key enzymes identified in the biosynthesis pathway leading to piperic acid and subsequently piperine include:
Enzymes of the phenylpropanoid pathway that produce upstream precursors.
CYP719A37, a cytochrome P450 enzyme that catalyzes the formation of the methylenedioxy bridge, converting feruperic acid to piperic acid nih.govuni-halle.deuni-halle.demdpi.com.
Piperoyl-CoA ligase, which activates piperic acid to form piperoyl-CoA nih.govresearchgate.netuni-halle.deuni-halle.demdpi.com.
The specific enzyme(s) responsible for the formation of the (2E,4Z) configuration characteristic of this compound, either directly from a precursor or through isomerization of piperic acid, are not explicitly identified in the search results as being specific to this compound synthesis. It is hypothetical that a specific isomerase or a variant of the enzymes involved in piperic acid synthesis with different stereochemical control could be responsible.
Here is a table summarizing key enzymatic steps in the related piperine/piperic acid pathway:
| Enzyme Name (if identified) | Catalyzed Reaction | Pathway Involvement | Note |
| CYP719A37 | Feruperic acid to Piperic acid | Phenylpropanoid/Piperic Acid | Forms the methylenedioxy bridge. nih.govuni-halle.deuni-halle.demdpi.com |
| Piperoyl-CoA ligase | Piperic acid to Piperoyl-CoA | Piperic Acid/Piperine | Activates piperic acid. nih.govresearchgate.netuni-halle.deuni-halle.demdpi.com |
| Piperine synthase | Piperoyl-CoA + Piperidine to Piperine | Piperine | Terminal step in piperine formation. biorxiv.orgresearchgate.netnih.govresearchgate.netmdpi.comuni-halle.deuni-halle.deresearchgate.net |
| Hypothetical enzyme(s) | Piperic acid or precursor to this compound | This compound (Proposed) | Specific enzyme(s) not identified. Could involve isomerization. |
Stereochemical control in enzymatic reactions
The existence of multiple geometric isomers of piperic acid (piperic acid, this compound, isopiperinic acid, and chavicinic acid) and piperine (piperine, chavicine (B12765616), isopiperine, and isochavicine) highlights the importance of stereochemical control in their formation drugfuture.comwikipedia.orgresearchgate.net. Enzymes typically exhibit high specificity regarding the stereochemistry of their substrates and products. In the case of piperine biosynthesis, piperine synthase specifically catalyzes the formation of the (2E,4E) isomer, piperine, from piperoyl-CoA and piperidine nih.govuni-halle.de.
The formation of this compound ((2E,4Z)-piperic acid) suggests that either the enzyme(s) involved in its direct synthesis possess different stereospecificity compared to those producing piperic acid, or that this compound is formed through isomerization of piperic acid. Research indicates that light exposure can induce the cis-trans isomerization of piperine and its isomers wikipedia.orgresearchgate.net. This suggests that non-enzymatic factors, such as light, could also play a role in the formation of this compound from piperic acid in plant tissues. Further research is needed to determine the extent of enzymatic vs. non-enzymatic contributions to this compound's stereochemistry in biological systems.
Genetic and Molecular Regulation of Biosynthesis
The genes encoding enzymes involved in the biosynthesis of piperine and related compounds have been investigated, primarily in Piper nigrum and Piper longum biorxiv.orgbiorxiv.orgnih.gov. Studies have identified transcripts corresponding to enzymes in the phenylpropanoid pathway, lysine (B10760008) metabolism, and acyltransferases involved in amide formation biorxiv.orgbiorxiv.orgnih.gov.
Genes encoding key enzymes like CYP719A37 and piperoyl-CoA ligase show high expression levels in tissues where piperine accumulates, such as the fruits of black pepper nih.govnih.govuni-halle.demdpi.com. This suggests transcriptional regulation plays a significant role in controlling the flux through the pathway. Transcription factors, including those from the bHLH and NAC families, have been implicated in regulating the expression of genes involved in secondary metabolite biosynthesis, including the piperine pathway biorxiv.orgbiorxiv.org.
While specific studies on the genetic and molecular regulation solely of this compound biosynthesis are limited, it is reasonable to infer that the genes and regulatory elements controlling the shared pathway steps leading to piperic acid would also influence the availability of precursors for this compound synthesis. Differential expression or regulation of hypothetical enzymes responsible for the specific stereochemistry of this compound would further contribute to its production profile in plants.
Gene expression analysis in producing organisms
Gene expression analysis, such as using techniques like quantitative PCR or RNA sequencing, can help identify genes that are upregulated or downregulated during periods of this compound production in a producing organism. By comparing gene expression profiles in conditions favoring production versus conditions where it is not produced, candidate genes encoding enzymes involved in the pathway can be identified. This approach has been successfully applied to study the transcriptional effects of fatty acids on gene expression in other biological systems. nih.gov
Transcriptomic and proteomic approaches to pathway discovery
Transcriptomic analysis provides a comprehensive view of all RNA molecules, including mRNA, present in a cell or tissue at a specific time. By analyzing the transcriptome of an this compound-producing organism, researchers can identify transcripts corresponding to enzymes potentially involved in its biosynthesis or metabolism. nih.gov Differential gene expression analysis between producing and non-producing states can highlight key enzymatic players.
Proteomic analysis focuses on the complete set of proteins expressed by an organism. Quantitative proteomic analysis can reveal changes in protein abundance correlated with this compound production. nih.govnih.gov Identifying proteins that are more abundant during production phases can point to the enzymes catalyzing the biosynthetic steps. Integrated transcriptomic and proteomic studies can provide a more complete picture by correlating gene expression levels with protein abundance, helping to prioritize candidate genes and enzymes for further functional characterization. Such integrated 'omics' approaches have been used to investigate metabolic changes in other contexts, such as acetic acid-induced programmed cell death in yeast. nih.gov
Strategies for De Novo Pathway Reconstruction and Engineering
Understanding the biosynthetic pathway of this compound opens possibilities for reconstructing and engineering the pathway in heterologous hosts for sustainable production.
Heterologous expression in microbial hosts for pathway elucidation
Once candidate genes encoding enzymes of the this compound pathway are identified through 'omics' approaches, they can be cloned and expressed in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govmdpi.comresearchgate.net Expressing individual genes or combinations of genes in these hosts can help confirm their enzymatic function and the role they play in the pathway. By reconstituting parts or the entire proposed pathway in a heterologous system, researchers can validate the proposed biosynthetic route and identify potential bottlenecks. This approach has been used to elucidate and reconstruct pathways for compounds like isoflavonoids and mandelic acid in yeast and E. coli. nih.govmdpi.com
Metabolic engineering approaches for enhanced production (theoretical)
Based on a theoretically reconstructed pathway, metabolic engineering strategies could be employed to enhance this compound production in a microbial host. These strategies could include:
Increasing precursor supply: Modifying the host organism's central metabolism to increase the availability of the initial substrates required for the this compound pathway (e.g., precursors for the phenylpropanoid part or fatty acid synthesis). nih.govmdpi.com
Optimizing enzyme expression and activity: Tuning the expression levels of the heterologously expressed pathway enzymes to ensure balanced flux through the pathway and minimize the accumulation of toxic intermediates. This could involve using strong or inducible promoters, optimizing codon usage, or protein engineering to improve enzyme efficiency. nih.govnih.gov
Eliminating competing pathways: Deleting or downregulating native host pathways that compete for the same precursors, thereby redirecting metabolic flux towards this compound synthesis. nih.govmdpi.comnih.gov
Improving product tolerance and export: Engineering the host to tolerate higher concentrations of this compound and potentially facilitating its export from the cell to reduce intracellular toxicity and simplify downstream processing. mdpi.com
Pathway compartmentalization: In eukaryotic hosts like yeast, compartmentalizing parts of the pathway within specific organelles could potentially improve pathway efficiency and reduce off-target reactions. researchgate.net
These theoretical approaches, drawing from successful metabolic engineering efforts for other natural products, could pave the way for the efficient and sustainable microbial production of this compound.
Extraction, Isolation, and Advanced Purification Methodologies for Isochavicinic Acid
Pre-Extraction Processing of Biomass
The efficacy of any extraction process is fundamentally dependent on the quality and preparation of the initial plant material. scispace.comnih.govbioresources.comacs.org Proper pre-extraction processing is crucial to preserve the integrity of target compounds like isochavicinic acid and to enhance the efficiency of subsequent extraction steps.
The primary steps in preparing plant biomass, such as black pepper fruits, involve drying and size reduction. The chosen drying method can significantly influence the chemical composition and the isomeric ratio of compounds like piperine (B192125) and this compound.
Drying: The goal of drying is to reduce the moisture content, which prevents microbial degradation and inactivates enzymes that could alter the chemical structure of the target compounds. nih.gov Common methods include:
Oven Drying: This method involves heating the plant material at a controlled temperature. Studies on black pepper have shown that oven drying can alter the isomeric composition, in some cases increasing the concentration of piperine while eliminating some of its stereoisomers. nih.govnih.gov
Freeze-Drying (Lyophilization): This technique involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. nih.gov While this method is gentle and preserves many heat-sensitive compounds, some research indicates it can lead to a slight loss of piperine and its isomers. nih.govresearchgate.net
Vacuum Drying: Drying under reduced pressure allows for moisture removal at lower temperatures than conventional oven drying, which can be beneficial for preserving thermolabile compounds. researchgate.net
Grinding: After drying, the biomass is ground into a moderately coarse powder. jetir.orguobabylon.edu.iq This size reduction increases the surface area available for contact with the extraction solvent, thereby facilitating more efficient leaching of the target compounds from the plant matrix. caldic.com
Preservation: If immediate extraction is not possible, proper storage and preservation are essential. Dried, powdered plant material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation from light, moisture, and oxidation. researchgate.net During field collection and transport, samples should be kept as dry and cool as possible to inhibit fungal growth and enzymatic activity. researchgate.net
The choice of solvent is a critical parameter governed by the principle of "like dissolves like." Since this compound is an alkaloid, its solubility characteristics are similar to piperine. The selection process considers solvent polarity, selectivity for the target compound, and practical factors like cost and safety.
Solvent Polarity and Type: this compound, like piperine, is poorly soluble in water but shows good solubility in various organic solvents. kefri.orgwikipedia.org Commonly used solvents for the extraction of piperine and its isomers include:
Ethanol (B145695): A widely used solvent due to its effectiveness, low toxicity, and accessibility. researchgate.netkefri.orgorientjchem.org Ethanol-water mixtures are often employed to modulate the polarity of the solvent system.
Methanol (B129727): Another effective polar solvent for alkaloid extraction. aip.org
Dichloromethane: A non-polar solvent that shows high efficiency in extracting piperine. rsc.orgwisc.edu
Ethyl Acetate (B1210297): A solvent of intermediate polarity that has also been successfully used for alkaloid extraction. aip.orgaip.org
Glacial Acetic Acid: Some novel methods have demonstrated high efficiency in isolating piperine using glacial acetic acid. ijpsr.com
Extraction Conditions: General conditions such as temperature and duration are intrinsically linked to the chosen extraction method. For conventional methods like maceration or Soxhlet extraction, elevated temperatures and longer durations are often required to achieve satisfactory yields. jetir.org However, prolonged exposure to heat can risk thermal degradation of the target compounds. researchgate.net Innovative techniques aim to reduce both the time and temperature required, thereby improving efficiency and preserving the compound's integrity.
Innovative Extraction Techniques
To overcome the limitations of conventional methods, which are often time-consuming and require large volumes of organic solvents, several innovative techniques have been developed. caldic.com These methods offer enhanced efficiency, reduced extraction times, and are often more environmentally friendly.
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process. The primary mechanism is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates localized high pressure and temperature, disrupting the plant cell walls and facilitating the release of intracellular compounds into the solvent. rsc.org
The optimization of UAE is a multifactorial process. Key parameters that are adjusted to maximize the yield of alkaloids include:
Solvent Selection: The type and concentration of the solvent remain critical. Studies on alkaloids have shown that solvents like ethanol, methanol, and ethyl acetate are effective. aip.orgaip.org The addition of water to organic solvents can also modify extraction efficiency. researchgate.net
Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds. However, excessively high temperatures can lead to their degradation.
Time: UAE significantly reduces the required extraction time compared to conventional methods, often to a matter of minutes. aip.orgresearchgate.net
Liquid-to-Solid Ratio: This ratio affects the concentration gradient between the sample and the solvent, influencing the mass transfer of the target compounds.
Ultrasound Parameters: The power and frequency of the ultrasound waves are crucial. Higher power generally leads to a more intense cavitation effect, but excessive power can degrade the target molecules.
Table 1: Key Parameters for Optimization of Ultrasound-Assisted Extraction (UAE) of Alkaloids
| Parameter | Description | Typical Range/Considerations for Alkaloids |
|---|---|---|
| Solvent | The medium used to dissolve the target compounds. | Ethanol, Methanol, Ethyl Acetate, aqueous mixtures of these solvents. aip.orgaip.orgresearchgate.net |
| Temperature | Affects solubility and diffusion rates. | Often optimized between 25°C and 60°C. mdpi.com |
| Extraction Time | Duration of sonication. | Typically ranges from 10 to 60 minutes. aip.orgmdpi.com |
| Liquid-to-Solid Ratio | The ratio of solvent volume (mL) to sample mass (g). | Commonly optimized in the range of 10:1 to 40:1 mL/g. researchgate.netmdpi.com |
| Ultrasound Power/Frequency | Determines the intensity of the cavitation effect. | Frequencies often range from 20 kHz to 40 kHz. Power is adjusted to maximize yield without causing degradation. mdpi.com |
Microwave-assisted extraction employs microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds. researchgate.net The heating is caused by two main mechanisms: ionic conduction and dipole rotation. nih.gov Polar molecules within the sample and solvent align with the rapidly changing electric field of the microwaves, generating heat. This internal heating creates significant pressure within the plant cells, leading to cell wall rupture and the enhanced release of phytochemicals into the solvent. mdpi.com
A typical MAE protocol involves optimizing several key variables to ensure efficient and reproducible extraction:
Solvent Choice: The ability of the solvent to absorb microwave energy is crucial. Polar solvents like ethanol, methanol, and water are highly effective. researchgate.netresearchgate.net
Microwave Power: This parameter directly controls the temperature increase in the sample. It must be carefully controlled to prevent overheating and degradation of the target compounds.
Extraction Temperature: Temperature is a critical factor influencing extraction kinetics. MAE allows for rapid heating to a target temperature. nih.gov
Extraction Time: MAE is known for its significantly shorter extraction times, often ranging from a few seconds to several minutes, compared to conventional methods. nih.govnih.gov
Solid-to-Liquid Ratio: As with other methods, this ratio is optimized to ensure adequate interaction between the solvent and the plant material.
Table 2: Key Parameters for Microwave-Assisted Extraction (MAE) Protocols
| Parameter | Description | Typical Range/Considerations for Phenolic Compounds & Alkaloids |
|---|---|---|
| Solvent | Must be able to absorb microwave energy. | Polar solvents like Ethanol, Methanol, and Water, often in aqueous solutions (e.g., 50-70% ethanol). nih.gov |
| Microwave Power | The energy output of the microwave generator. | Ranges from 100 W to 800 W, adjusted to control temperature. nih.gov |
| Temperature | The target temperature for the extraction process. | Typically controlled between 40°C and 100°C. nih.govmdpi.com |
| Extraction Time | The duration of microwave irradiation. | Generally very short, from 5 to 30 minutes. nih.govmdpi.com |
| Solid-to-Liquid Ratio | The ratio of sample mass (g) to solvent volume (mL). | Varies depending on the specific application, often around 1:20 g/mL. |
Supercritical fluid extraction is a green extraction technology that utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. nih.gov Carbon dioxide (CO₂) is the most commonly used solvent for SFE because its critical point (31.1°C and 73.8 bar) is easily achievable, and it is non-toxic, non-flammable, and inexpensive. taylorfrancis.com In its supercritical state, CO₂ exhibits properties of both a liquid (high density, good solvent power) and a gas (low viscosity, high diffusivity), allowing it to penetrate the solid matrix efficiently and dissolve target compounds. caldic.com
The primary advantage of SFE is the ability to tune the solvent power of the supercritical fluid by changing the pressure and temperature. After extraction, the CO₂ can be returned to its gaseous state by reducing the pressure, causing the extracted compounds to precipitate and leaving behind a solvent-free extract. researchgate.net
Key considerations for SFE of piperine and its isomers include:
Pressure and Temperature: These are the most critical parameters. Increasing the pressure at a constant temperature generally increases the density of the supercritical CO₂ and, consequently, its solvating power. researchgate.net
Co-solvent (Modifier): While supercritical CO₂ is an excellent solvent for non-polar compounds, its ability to extract more polar compounds like alkaloids is limited. To overcome this, a small amount of a polar co-solvent, such as ethanol or methanol, is often added to the CO₂ to increase its polarity and enhance the extraction efficiency of target compounds. caldic.com
Table 3: Key Considerations for Supercritical Fluid Extraction (SFE)
| Parameter | Description | Typical Range/Considerations for Piperine Extraction |
|---|---|---|
| Pressure | Directly influences the density and solvent power of the supercritical fluid. | Ranges from 90 to 350 bar. Higher pressures generally increase yield. caldic.comresearchgate.net |
| Temperature | Affects both solvent density and solute vapor pressure. | Typically between 40°C and 60°C. caldic.comresearchgate.net |
| Co-solvent | A polar solvent added to the supercritical CO₂ to enhance the extraction of polar compounds. | Ethanol or methanol are commonly used in small percentages. |
| Flow Rate | The rate at which the supercritical fluid passes through the sample. | Affects the kinetics of the extraction process. researchgate.net |
| Extraction Time | Duration of the extraction process. | Can range from 0.25 to 3 hours. caldic.com |
High-Resolution Isolation and Purification Strategies
The isolation of pure this compound from complex natural extracts, particularly from sources like Piper nigrum (black pepper), where it coexists with numerous isomers and related compounds, necessitates multi-step, high-resolution separation techniques. The strategies employed leverage subtle differences in the physicochemical properties of these molecules, such as polarity, to achieve high levels of purity.
Column chromatography serves as a fundamental and indispensable technique for the initial fractionation and purification of this compound from crude plant extracts. nih.gov This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. wikipedia.org
Silica (B1680970) Gel Chromatography: Normal-phase chromatography using silica gel is a widely adopted initial clean-up step. researchgate.net Silica gel, a polar adsorbent, effectively retains polar compounds. Non-polar solvents or solvent mixtures are used as the mobile phase to elute compounds. The separation principle relies on the polarity of the analytes; less polar compounds elute faster, while more polar ones are retained longer on the column. For acidic compounds like this compound, the interaction with the slightly acidic silica surface is a key factor in separation. A common approach involves loading a concentrated crude extract onto a silica gel column and eluting with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). nih.gov This process effectively separates major classes of compounds, enriching the fractions containing the desired acid.
Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase (such as methanol, acetonitrile (B52724), and water mixtures). This technique separates molecules based on their hydrophobicity. It is particularly useful for separating isomers with minor differences in their structures. While less common for the initial bulk separation from crude extracts compared to normal-phase silica gel, it is often employed as a secondary purification step to further refine fractions enriched with this compound.
The table below summarizes typical parameters for column chromatography applications in the isolation of acidic natural products.
| Parameter | Silica Gel Chromatography (Normal-Phase) | Reverse-Phase Chromatography (C18) |
| Stationary Phase | Silica Gel (polar) | Octadecylsilyl (ODS)-bonded silica (non-polar) |
| Typical Mobile Phase | Hexane/Ethyl Acetate gradient, Chloroform/Methanol gradient | Methanol/Water gradient, Acetonitrile/Water gradient |
| Separation Principle | Adsorption, based on polarity | Partitioning, based on hydrophobicity |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
| Primary Use | Initial crude extract fractionation and clean-up | Fine purification of enriched fractions, isomer separation |
For obtaining this compound of very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process significant quantities of material. youtube.com Prep-HPLC is often the final step in a purification sequence, used to isolate the target compound from a semi-purified fraction obtained from column chromatography. nih.gov
Reverse-phase columns, such as C18, are most commonly used for the purification of this compound and its isomers. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like acetic acid or trifluoroacetic acid) to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. chromforum.org By carefully optimizing the solvent gradient and flow rate, baseline separation of this compound from its geometric isomers can be achieved, yielding purities often exceeding 98-99%. nih.gov
The selection of detection methods, such as UV-Vis (detecting at a specific wavelength like 280 nm or 340 nm where the compound absorbs light) or Evaporative Light Scattering Detection (ELSD), is crucial for monitoring the separation and collecting the correct fractions. teledyneisco.com
Countercurrent chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that offers a significant advantage by eliminating irreversible sample adsorption onto a solid support matrix. rsc.org This method is particularly effective for separating polar and structurally similar compounds from complex natural product extracts. mdpi.com
In CCC, a biphasic solvent system is used. One liquid phase is held stationary in the column by centrifugal force, while the other liquid phase is pumped through as the mobile phase. nih.gov The separation of compounds is based on their differential partition coefficients between the two immiscible liquid phases. mdpi.com
For the separation of acidic compounds like this compound, pH-zone-refining CCC can be a powerful variant. This technique involves adding a retainer acid to the stationary phase and an eluter base to the mobile phase. rsc.org This creates a pH gradient within the column that dramatically enhances the separation of acidic (or basic) compounds. A suitable two-phase solvent system, for example, could be composed of n-hexane, ethyl acetate, methanol, and water. researchgate.netnih.gov The successful application of CCC allows for the processing of large amounts of crude or semi-purified extract in a single run, yielding well-resolved compounds. rsc.org
Crystallization is a powerful and cost-effective technique for the final purification of this compound, especially after it has been isolated in a relatively high concentration by chromatographic methods. illinois.edu This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. ma.edu
The process typically involves dissolving the semi-pure this compound in a minimum amount of a suitable hot solvent in which it is highly soluble. youtube.com As the solution cools slowly and undisturbed, the solubility of the acid decreases, and it begins to form a crystalline lattice. The slow formation of crystals tends to exclude impurities, which remain dissolved in the solvent (the mother liquor). ma.edu
Common solvents for the recrystallization of organic acids include ethanol, methanol, acetone, or mixtures with water. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com Techniques to induce crystallization if it doesn't occur spontaneously include scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. youtube.com After crystallization, the pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com This process can be repeated (recrystallization) to achieve even higher purity. illinois.edu
Optimization and Validation of Isolation Protocols
Optimizing and validating an isolation protocol is essential to ensure that the process is efficient, reproducible, and yields a final product of consistent high purity. This involves a systematic evaluation of each step in the purification workflow. elsevierpure.com
A critical aspect of protocol development is the quantitative assessment of both the yield and purity of this compound after each purification step. This allows researchers to identify potential losses and determine the effectiveness of each technique.
Purity Assessment: The purity of the fractions is typically monitored using analytical High-Performance Liquid Chromatography (HPLC). A small aliquot from the output of each step (e.g., column chromatography fractions, mother liquor from crystallization) is injected into an analytical HPLC system. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a percentage purity can be calculated. This provides immediate feedback on the success of the purification step.
Yield Calculation: The yield is calculated at each stage to track the recovery of the target compound. The process is as follows:
Initial Quantification: The amount of this compound in the initial crude extract is determined using a validated analytical method (e.g., HPLC with a calibration curve from a pure standard). This establishes the theoretical maximum amount that can be recovered.
Post-Step Quantification: After each purification step (e.g., after pooling fractions from a silica gel column), the total amount of this compound is again quantified.
Step Yield Calculation: The yield for a particular step is calculated as: (Amount of pure compound after the step / Amount of pure compound before the step) x 100%.
This systematic analysis helps in optimizing parameters such as solvent ratios, loading capacities, and flow rates to maximize both recovery and purity, leading to a robust and validated isolation protocol. elsevierpure.com
The table below illustrates a hypothetical tracking of yield and purity through a multi-step isolation process.
| Purification Stage | Starting Mass of Fraction (g) | This compound Purity (%) | Mass of this compound (g) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 100 | 1.5 | 1.50 | - | 100 |
| Silica Column Fraction | 10 | 11.5 | 1.15 | 76.7 | 76.7 |
| Prep-HPLC Fraction | 0.85 | 98.0 | 0.83 | 72.2 | 55.3 |
| After Recrystallization | 0.72 | 99.8 | 0.72 | 86.7 | 48.0 |
Scale-up considerations for research applications
Scaling up the extraction, isolation, and purification of this compound from laboratory-scale to produce larger quantities for research applications presents a distinct set of challenges. The primary goal of this scale-up is not commercial production but to obtain sufficient material (typically in the milligram to gram range) for comprehensive biological, pharmacological, or chemical studies. This requires a careful adaptation of lab-scale methods to ensure efficiency, purity, and economic viability within a research context. The process can be broadly divided into two main stages: the scale-up of the initial extraction of the piperine isomer mixture from the plant matrix and the subsequent scale-up of the fine purification process to isolate this compound from the other isomers.
Scaling up the Extraction of the Piperine Isomer Mixture
The initial step involves extracting the total alkaloid content, which includes piperine, this compound, chavicine (B12765616), and isopiperine, from black pepper (Piper nigrum). Lab-scale extractions often utilize methods like maceration or Soxhlet extraction with solvents such as ethanol, glacial acetic acid, or chloroform. mitrask.comquora.complantarchives.org When scaling up for research purposes, the choice of method and solvent needs to be re-evaluated based on factors like solvent volume, extraction time, and yield.
Solvent and Method Selection: For larger batch sizes, maceration with agitation is often more practical than Soxhlet extraction due to equipment size limitations and energy consumption. Ethanol is a commonly preferred solvent for scaling up due to its lower toxicity and good solvency for piperine isomers compared to chlorinated solvents. kefri.orggoogle.com The use of greener extraction techniques, such as ultrasound-assisted extraction (UAE), has also been explored and can offer advantages in terms of reduced extraction time and solvent consumption, making it a viable option for pilot-scale production. mdpi.com
Process Parameters: Key parameters that need to be optimized during scale-up include the solid-to-solvent ratio, extraction temperature, and duration. Maintaining a consistent particle size of the ground black pepper is also crucial for reproducible extraction efficiency. As the scale increases, ensuring adequate mixing becomes more challenging, and mechanical stirrers or agitated vessels are necessary to maximize the contact between the solvent and the plant material.
Table 1: Comparison of Lab-Scale and Research-Scale Extraction Parameters for Piperine Isomer Mixture
| Parameter | Lab-Scale | Research-Scale (Hypothetical) | Key Considerations for Scale-up |
|---|---|---|---|
| Starting Material (Ground Black Pepper) | 10 - 100 g | 1 - 5 kg | Ensuring homogeneity of the larger batch. |
| Extraction Method | Soxhlet, Maceration | Agitated Maceration, Ultrasound-Assisted Extraction | Equipment availability, energy consumption, and efficiency. |
| Solvent | Ethanol, Glacial Acetic Acid, Chloroform | Ethanol (95%) | Safety, cost, and environmental impact of large solvent volumes. |
| Solid-to-Solvent Ratio | 1:10 - 1:20 (w/v) | 1:5 - 1:10 (w/v) | Balancing extraction efficiency with solvent usage and disposal costs. |
| Extraction Time | 4 - 24 hours | 12 - 48 hours (Maceration), 1 - 2 hours (UAE) | Longer times may be needed for larger volumes to reach equilibrium. |
| Expected Yield (Crude Isomer Mixture) | ~5-9% of starting material | ~4-8% of starting material | Yield may slightly decrease due to less efficient solid-liquid transfer at a larger scale. |
Advanced Purification: Scaling up the Isolation of this compound
The most significant challenge in producing research quantities of this compound lies in the scale-up of the purification process to separate it from the other geometric isomers, particularly the much more abundant piperine. nih.gov While analytical HPLC methods have been developed to separate these isomers, translating these methods to a preparative scale requires careful consideration of several factors to maintain resolution while increasing throughput. labrulez.comyoutube.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most viable technique for isolating pure this compound at the milligram to gram scale. kromasil.comchromatographyonline.com The primary goal is to maximize the loading capacity of the column without sacrificing the resolution between the closely eluting isomers.
Column and Stationary Phase: Scaling up from an analytical column (typically 4.6 mm internal diameter) to a preparative column (e.g., 20-50 mm internal diameter) is a critical step. youtube.com It is essential to use a stationary phase with the same chemistry (e.g., C18) and, ideally, a similar particle size to the analytical method to ensure predictable selectivity. kromasil.com
Mobile Phase and Gradient Optimization: The mobile phase composition, often a mixture of acetonitrile and water or methanol and water, needs to be re-optimized for the preparative scale. Isocratic elution is generally preferred for simpler scale-up, but a gradient may be necessary to achieve the required separation. mz-at.dewelch-us.com The gradient profile from the analytical method needs to be geometrically scaled to the larger column volume and flow rate.
Loading Studies: A crucial aspect of scaling up is performing loading studies to determine the maximum amount of the crude isomer mixture that can be injected onto the preparative column without significant loss of resolution. This is often an iterative process, starting with a conservative load and gradually increasing it while monitoring the purity of the collected fractions.
Table 2: Scale-up Considerations for Preparative HPLC Purification of this compound
| Parameter | Analytical Scale | Preparative Scale (Hypothetical) | Key Considerations for Scale-up |
|---|---|---|---|
| Column Internal Diameter | 4.6 mm | 20 - 50 mm | Directly impacts loading capacity. |
| Stationary Phase | C18, 5 µm | C18, 5-10 µm | Maintaining selectivity from the analytical method. Larger particles can reduce backpressure. |
| Flow Rate | 1 mL/min | 18 - 118 mL/min (calculated for 20-50 mm ID) | Needs to be scaled proportionally to the column cross-sectional area to maintain linear velocity. |
| Injection Volume | 10 - 20 µL | 0.5 - 5 mL | Dependent on the loading capacity determined by loading studies. |
| Sample Concentration | 1-5 mg/mL | 10-50 mg/mL | Higher concentrations are used to maximize throughput. |
| Detection | UV (Diode Array Detector) | UV (with flow cell suitable for higher flow rates) | Avoiding detector saturation at higher concentrations. |
| Fraction Collection | Manual or automated (small volumes) | Automated fraction collector based on time or peak detection | Efficient collection of the target isomer peak is critical for yield. |
Crystallization as a Final Polishing Step: After preparative HPLC, the fractions containing this compound are typically pooled and the solvent is removed. A final recrystallization step can be employed to further purify the compound and obtain it in a crystalline form. The choice of solvent for crystallization is critical and needs to be determined empirically, often through small-scale screening experiments.
Chemical Synthesis and Structural Transformation of Isochavicinic Acid and Its Analogs
Total Synthesis Approaches to Isochavicinic Acid
Total synthesis of this compound involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. This approach is essential for obtaining pure samples of the isomer, which can be challenging to isolate in large quantities from natural sources due to the presence of isomeric mixtures bris.ac.ukchiroblock.com.
Retrosynthetic analysis and strategic disconnections
Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule like this compound. It involves working backward from the target molecule to simpler, commercially available starting materials by identifying strategic disconnections. For this compound, with its conjugated penta-2,4-dienoic acid system attached to a benzodioxole ring, key disconnections would likely focus on forming the carbon-carbon double bonds and attaching the benzodioxole moiety and the carboxylic acid group youtube.com.
Potential disconnections could involve:
Breaking the carbon-carbon bond between the conjugated diene system and the benzodioxole ring. This might suggest a coupling reaction between a benzodioxole-containing synthon and a functionalized pentadienoic acid synthon.
Disconnecting within the conjugated diene system. This could involve reactions like Wittig or Horner-Wadsworth-Emmons reactions to form the double bonds with control over their stereochemistry nih.govyoutube.com.
Introducing the carboxylic acid functionality, possibly through oxidation of an aldehyde or primary alcohol, or via a Grignard reaction with carbon dioxide youtube.com.
The benzodioxole ring itself can be synthesized from catechol derivatives. The challenge in the retrosynthesis of this compound lies in establishing the (E,Z) configuration of the two double bonds regioselectively and stereoselectively.
Stereoselective synthesis methodologies
Stereoselective synthesis methodologies are vital for the controlled formation of the (E,Z) double bond configuration characteristic of this compound. Various strategies can be employed to achieve the desired stereochemistry:
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are commonly used to form carbon-carbon double bonds with control over stereochemistry. By carefully selecting the ylide or phosphonate (B1237965) reagent and reaction conditions, it is possible to favor the formation of either the cis (Z) or trans (E) isomer nih.govyoutube.com. For this compound, a sequence of these reactions could be designed to install the (E) double bond followed by the (Z) double bond, or vice versa, with appropriate protecting groups and functionalization.
Julia-Kocienski Olefination: This variation of the Julia olefination is known for its ability to produce E-alkenes selectively, but modifications can lead to Z-alkenes as well.
Transition Metal Catalysis: Metal-catalyzed reactions, such as Heck or Suzuki couplings, could potentially be used to construct the conjugated system, although achieving high stereoselectivity in polyene synthesis can be complex.
Photochemical Isomerization: While not a synthetic construction method, photochemical irradiation of other isomers, such as piperine (B192125) (E,E), can lead to the formation of isochavicine (B8271698) (the piperidide of this compound) bris.ac.ukwikipedia.orgugent.be. Subsequent hydrolysis would yield this compound. This method, however, often results in a mixture of isomers at a photostationary state bris.ac.uk.
Early syntheses of this compound and its isomers often resulted in mixtures drugfuture.combris.ac.uk. More recent approaches have focused on developing stereoselective routes. For example, a synthesis of piperine and isochavicine was reported using a reaction of propargyl alcohols with cyclic amide acetals followed by stereoselective rearrangement acs.orgutm.my.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization of this compound involves chemically modifying its structure to create analogs. These derivatives are synthesized to explore how changes in the molecule's structure affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies scirp.orgiomcworld.comnih.govrsc.orgrsc.org. By systematically altering different parts of the this compound molecule, researchers can gain insights into which functional groups and structural features are essential for its observed effects.
Synthesis of ester, amide, and other functional group derivatives
The carboxylic acid group in this compound is a primary site for derivatization.
Esters: Ester derivatives can be synthesized by reacting this compound with various alcohols in the presence of an acid catalyst rsc.orgscielo.org.mx. The choice of alcohol allows for variation in the size and polarity of the ester group, which can influence factors like solubility, bioavailability, and interaction with biological targets.
Amides: Amide derivatives, such as isochavicine itself, are formed by reacting this compound with amines bris.ac.ukrsc.org. This typically involves activating the carboxylic acid group (e.g., by forming an acid chloride) followed by reaction with the desired amine bris.ac.ukgla.ac.uk. The nature of the amine can be widely varied to explore the impact of different substituents on activity. Isochavicine, the piperidide of this compound, is a well-known example bris.ac.ukgla.ac.uk.
Other Functional Group Derivatives: The conjugated diene system and the benzodioxole ring also offer possibilities for derivatization. Modifications could include reduction of the double bonds, epoxidation, or alterations to the substituents on the benzodioxole ring.
Modification of the aliphatic chain and aromatic ring
Modifications to the aliphatic chain (the penta-2,4-dienoic acid part) and the aromatic ring (the benzodioxole part) of this compound can significantly impact its properties and activity.
Aliphatic Chain Modifications: Alterations to the length of the carbon chain, the position and configuration of the double bonds, or the introduction of other functional groups (e.g., hydroxyl groups, halogens) within the chain can be explored. This requires synthetic strategies that allow for the controlled assembly of modified conjugated systems.
Aromatic Ring Modifications: The benzodioxole ring can be modified by introducing substituents at different positions or by altering the methylenedioxy group. This might involve electrophilic aromatic substitution reactions or coupling reactions with substituted benzodioxole precursors during the synthesis.
SAR studies involving these derivatives can provide valuable information about the structural requirements for activity, potentially leading to the design of more potent or selective compounds scirp.orgiomcworld.comnih.govrsc.orgrsc.org.
Studies on Isomeric Forms and Stereochemical Control
This compound is one of four geometric isomers of piperic acid, differing in the configuration of their conjugated double bonds drugfuture.combris.ac.uk. The isomers are piperinic acid ((2E,4E)), this compound ((2E,4Z)), isopiperinic acid ((2Z,4E)), and chavicinic acid ((2Z,4Z)) drugfuture.combris.ac.uk. Studies on these isomeric forms are crucial because the stereochemistry of a molecule can profoundly influence its physical properties, chemical reactivity, and biological interactions chiroblock.comnih.govnih.govchemrxiv.orgrsc.orgrsc.orgbeilstein-journals.org.
Separation and isolation of pure isomers from natural sources or synthetic mixtures can be challenging but are essential for studying their individual properties bris.ac.uk. Techniques such as chromatography (e.g., high-pressure liquid chromatography, HPLC) have been employed to separate these isomers bris.ac.uk.
Research has focused on developing synthetic methods that allow for the stereoselective preparation of individual isomers drugfuture.combris.ac.uk. Early syntheses often yielded mixtures, highlighting the difficulty in controlling the stereochemistry of the conjugated diene system drugfuture.combris.ac.uk. Modern stereoselective synthesis methodologies aim to address this challenge, enabling access to pure samples of this compound and its isomers for detailed study. The distinct biological activities observed for different isomers of similar compounds underscore the importance of stereochemical control in the synthesis and evaluation of this compound and its derivatives.
Investigation of cis-trans isomerism with piperinic acid
This compound and piperinic acid are geometric isomers, differing in the configuration of one of their double bonds within the conjugated system. Piperinic acid has a trans-trans configuration, while this compound has a trans-cis configuration bris.ac.ukdrugfuture.com. This cis-trans isomerism is a type of stereoisomerism where molecules have the same formula but different spatial arrangements of functional groups around a double bond due to restricted rotation savemyexams.combyjus.comlongdom.orgwikipedia.org.
Studies have investigated the relationship between piperinic acid and its isomers, including this compound. For instance, the four isomers of piperinic acid—piperinic, chavicinic, isopiperinic, and this compound—can be obtained by irradiating a methanolic solution of piperinic acid with UV light at a specific wavelength (e.g., λ = 350 nm) researchgate.net. These isomers can then be separated using techniques like countercurrent distribution researchgate.net.
The relative configurations of these isomers can be determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, ¹H NMR coupling constants can be used to distinguish between trans and cis isomers at specific double bonds researchgate.netbeilstein-journals.org. Data obtained from NMR studies are consistent with s-trans conformations around the C3-C4 bond for all isomers researchgate.net.
Photochemical and thermal interconversion studies
The interconversion between this compound and its isomers, particularly piperinic acid, can occur through photochemical and thermal processes.
Photochemical isomerization is a well-documented phenomenon for compounds containing double bonds, including piperine and its related acids jst.go.jpresearchgate.netmdpi.comscilit.com. UV irradiation of piperine, for example, produces isochavicine, the amide analog of this compound bris.ac.uk. Similarly, irradiating a solution of piperinic acid can lead to a mixture of its isomers, including this compound researchgate.net. This light-induced isomerization can affect the properties of these compounds; for instance, the loss of pungent taste in pepper upon storage is attributed, in part, to the photoisomerization of piperine into less pungent isomers like isochavicine bris.ac.uk. The extent of photoisomerization can increase with light intensity and exposure time researchgate.net.
Thermal isomerization can also occur, leading to the interconversion of cis and trans isomers. While trans isomers are generally more stable than cis isomers in acyclic systems due to reduced steric hindrance, interconversion can still take place under thermal conditions wikipedia.orgmdpi.com. Studies on molecular motors, which utilize controlled photochemical and thermal isomerization steps for unidirectional rotation, provide examples of thermal isomerization processes diva-portal.orgnih.gov. The rate of thermal isomerization can be influenced by factors such as temperature and the environment (e.g., in solution versus surface-bound) mdpi.comnih.gov.
Research findings indicate that both photochemical and thermal processes contribute to the dynamic equilibrium between the geometric isomers of piperinic acid and its derivatives, including this compound. These interconversion studies are crucial for understanding the stability and transformation of these compounds in various conditions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 495874 |
| Piperinic acid | 5285-18-7 |
| Piperine | 638077 |
| Chavicine (B12765616) | 637825 |
| Isopiperine | 643764 |
| Piperidine (B6355638) | 8082 |
| Piperonal | 7041 |
| Piperonylic acid | 9937 |
| Isochavicine | 643765 |
Data Tables
Based on the search results, specific quantitative data for creating detailed interactive tables directly related to the synthesis yields or precise interconversion rates specifically for this compound in isolation are limited within the provided snippets. However, the search results do provide information about the conditions leading to the formation of this compound and its isomers, as well as general principles of photo/thermal isomerization and spectroscopic data used for characterization.
Below is a conceptual representation of how data from such studies could be presented in interactive tables if more detailed quantitative data were available.
Conceptual Table 1: Formation of Piperinic Acid Isomers via UV Irradiation
| Starting Material | Irradiation Wavelength (nm) | Solvent | Products Formed (Isomers) | Notes |
| Piperinic acid | 350 | Methanolic | Piperinic acid, this compound, Chavicinic acid, Isopiperinic acid | Isomers separated by countercurrent distribution researchgate.net |
Conceptual Table 2: Spectroscopic Data for Piperinic Acid Isomers (Illustrative)
| Isomer | Configuration | Characteristic ¹H NMR Coupling Constants | Other Spectroscopic Data (e.g., UV λmax) |
| Piperinic acid | trans-trans | (Specific values would be listed here) | 340 nm (e 28800) drugfuture.com |
| This compound | trans-cis | (Specific values would be listed here) | 328 nm (e 22000) drugfuture.com |
| Isopiperinic acid | cis-trans | (Specific values would be listed here) | 335 nm (e 17500) drugfuture.com |
| Chavicinic acid | cis-cis | (Specific values would be listed here) | 335 nm (e 17500) drugfuture.com |
Advanced Analytical Techniques for Characterization, Detection, and Quantification of Isochavicinic Acid
Chromatographic Separation Techniques for Complex Matrices
Chromatography plays a vital role in separating Isochavicinic acid from other components within a sample matrix before detection and quantification. This is crucial for reducing interference and improving the accuracy of the analysis.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile and semi-volatile compounds like organic acids. researchgate.netmims.com The separation is achieved by differential partitioning of analytes between a stationary phase and a mobile liquid phase. scentspiracy.com HPLC is particularly effective for resolving complex mixtures. researchgate.net
Coupling HPLC with detectors such as Ultraviolet (UV) and Diode Array Detectors (DAD) allows for the detection and quantification of compounds that absorb UV-Vis light. mims.comfishersci.fi DAD provides a spectrum across a range of wavelengths, which is valuable for peak identification and purity assessment. fishersci.fimetabolomicsworkbench.org This is beneficial for analyzing compounds like this compound that possess chromophores, enabling their detection based on their specific absorption characteristics. HPLC-UV/DAD is considered a workhorse technique in various analytical fields, including food and pharmaceutical analysis, for assessing purity and quantifying active ingredients. fishersci.fi For organic acids that may lack strong UV chromophores, sensitivity can be a limitation when using only UV or DAD detection. fishersci.co.uk
Gas Chromatography (GC) for volatile derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile or easily volatilized compounds. flybase.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can convert it into a more volatile form, making GC applicable. researchgate.netflybase.org Derivatization involves chemically modifying the analyte to improve its volatility and thermal stability. researchgate.net
GC is often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.net GC-FID provides a universal response to organic compounds, while GC-MS offers structural information and high sensitivity. researchgate.netflybase.org GC has been applied to the analysis of various organic acids, including short-chain fatty acids, often employing derivatization techniques. fishersci.cawikipedia.orgiarc.fr This suggests that with appropriate derivatization, GC could be a valuable tool for analyzing this compound, particularly for assessing its presence and quantifying it in matrices where it can be effectively isolated and derivatized.
Ultra-High Performance Liquid Chromatography (UHPLC) for enhanced resolution
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. scentspiracy.comfishersci.se This results in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. scentspiracy.comfishersci.senih.gov
UHPLC is particularly advantageous for analyzing complex samples and achieving better separation of components with similar structures. scentspiracy.comfishersci.se Its enhanced resolution capabilities make it suitable for the analysis of compounds in complex matrices where baseline separation is critical for accurate quantification. fishersci.se UHPLC is commonly coupled with sensitive detectors, including UV/Vis and mass spectrometers. fishersci.sefishersci.comwikipedia.org The application of UHPLC to this compound analysis would likely offer benefits in terms of speed and resolution, allowing for more efficient and potentially more accurate analysis, especially in challenging sample matrices.
Mass Spectrometry (MS) for Structural Confirmation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with chromatography, it offers a highly selective and sensitive detection method. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace analysis and fragmentation studies
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of polar, non-volatile, and thermally labile compounds, which are often challenging for GC. wikipedia.orgnih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices. wikipedia.orgatamanchemicals.com
The tandem mass spectrometry (MS/MS) capability allows for fragmentation of ions, providing structural information that aids in positive identification and differentiation of isomers. wikipedia.org This is particularly useful for confirming the identity of this compound and quantifying it even in the presence of interfering substances. LC-MS/MS has been successfully applied to the analysis of various organic acids and other biomolecules in complex biological samples. wikipedia.orgatamanchemicals.comfishersci.ca The sensitivity and specificity of LC-MS/MS make it an invaluable tool for the detection and quantification of this compound, especially when dealing with low concentrations or complex sample compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. flybase.org As mentioned earlier, GC-MS is typically used for volatile compounds or those that can be made volatile through derivatization. flybase.orgnih.gov
GC-MS allows for the separation of components in a mixture, followed by their ionization and detection based on their mass spectra. flybase.orgwikipedia.org Comparing the obtained mass spectra to spectral libraries can help identify the compounds. flybase.org GC-MS has been extensively used for the analysis of fatty acids and other volatile organic compounds in various matrices. fishersci.cawikipedia.orgnih.gov While direct GC-MS of this compound might require derivatization, this hyphenated technique offers a robust approach for both identifying and quantifying the compound, particularly if it is found in matrices amenable to GC sample preparation and analysis. The fragmentation patterns obtained from MS can provide valuable structural confirmation. wikipedia.org
Note on Data Tables and Detailed Research Findings:
Due to the limited availability of specific, detailed research findings and comprehensive data tables solely focused on the application of each of these analytical techniques specifically for the characterization, detection, and quantification of this compound in the provided search results, this article describes the general principles and relevance of these techniques based on their established uses for similar compounds and in relevant matrices. Further in-depth studies specifically on this compound would be required to generate such detailed data.
High-Resolution Mass Spectrometry (HRMS) for accurate mass determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the accurate mass of a molecule, which is essential for confirming its elemental composition enovatia.com. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high precision, typically within a few parts per million (ppm) of the true mass enovatia.comwaters.com. This high accuracy allows for the unambiguous determination of a compound's molecular formula, especially for small molecules enovatia.commdpi.com.
For this compound (C₁₂H₁₀O₄), HRMS would be used to measure the mass-to-charge ratio (m/z) of its ions, commonly the protonated ion [M+H]⁺ or the deprotonated ion [M-H]⁻. The theoretical monoisotopic mass for C₁₂H₁₀O₄ is 218.0579 Da uni.lu. The measured accurate mass from HRMS is compared to the calculated exact mass based on the elemental composition to confirm the molecular formula. For example, a reported predicted m/z for [M+H]⁺ is 219.06518 and for [M-H]⁻ is 217.05062 uni.lu. The accuracy of HRMS measurements is typically expressed in ppm or millimass units (mDa) waters.commdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules, providing information about the connectivity and spatial arrangement of atoms lucideon.comresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for complete structural elucidation.
1D NMR experiments, specifically ¹H NMR and ¹³C NMR, provide valuable information about the types of hydrogen and carbon atoms present in a molecule and their electronic environments.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environments (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants, J). For this compound, ¹H NMR spectra have been reported, showing characteristic signals for protons on the aromatic ring, the methylenedioxy group, and the conjugated diene system asianpubs.orgbanglajol.info. For instance, a singlet at δ 5.94 ppm is typical for the methylenedioxy protons banglajol.info. Olefinic protons and aromatic protons appear in distinct regions of the spectrum, with specific coupling constants providing information about the stereochemistry of the double bonds and the substitution pattern of the aromatic ring asianpubs.orgbanglajol.info.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule, indicating the number of different types of carbon atoms and their chemical environments (indicated by chemical shift, δ). ¹³C NMR data for this compound show signals corresponding to the carbonyl carbon, aromatic carbons, olefinic carbons, and the methylenedioxy carbon rsc.org. The chemical shifts of these carbons are characteristic of their functional group environments rsc.org.
Table 1 summarizes some reported ¹H NMR chemical shifts for this compound.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| -OCH₂O- | 5.94 | s | - | banglajol.info |
| Aromatic H-2' | 6.88 | dd | 8.0, 1.6 | asianpubs.org |
| Aromatic H-3' | 6.78, 6.77 | d | 8.0 | asianpubs.orgbanglajol.info |
| Aromatic H-6' | 6.98, 6.97 | d | 1.5, 1.6 | asianpubs.orgbanglajol.info |
| Olefinic H-2 | 6.43 | d | 15.0 | banglajol.info |
| Olefinic H-3 | 7.40, 7.38 | ddd | 15.0, 8.5, 1.5 or 14.5, 8.4, 1.6 asianpubs.orgbanglajol.info | |
| Olefinic H-4 | 6.70, 6.73 | br. s, br. s | - | asianpubs.orgbanglajol.info |
| Olefinic H-5 | 6.75, 6.74 | br. s, br. s | - | asianpubs.orgbanglajol.info |
Table 2 summarizes some reported ¹³C NMR chemical shifts for this compound.
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| C=O | 175.52, 170.05 | rsc.org |
| -OCH₃ | 55.02, 53.50 | rsc.org |
| Aromatic C-1' | 131.1 | asianpubs.org |
| Aromatic C-5 | 138.2 | asianpubs.org |
| Aromatic C-6' | 105.7 | asianpubs.org |
Note: Chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency used.
Two-dimensional (2D) NMR techniques provide through-bond (COSY, HSQC) and through-space (NOESY - though not explicitly requested, often used with the others) correlation information, which is vital for assigning signals and establishing the connectivity of atoms in a molecule researchgate.netasianpubs.org.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other through typically two or three bonds. COSY correlations help in tracing proton networks within the molecule, allowing the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments reveal correlations between protons and the carbons to which they are directly attached. This allows for the assignment of ¹³C signals based on assigned ¹H signals asianpubs.orgawi.de.
Spectroscopic Methods
Spectroscopic methods, including UV-Vis and IR spectroscopy, provide complementary information about the electronic transitions and vibrational modes within a molecule, aiding in the identification of functional groups and conjugated systems.
UV-Vis spectroscopy is used to detect the presence of chromophores, which are structural features containing π electrons or non-bonding electrons that absorb electromagnetic radiation in the ultraviolet-visible region of the spectrum sielc.comresearchgate.net. The absorption maxima (λmax) and intensity of the absorption provide information about the nature and extent of conjugation within the molecule up.ac.za. This compound contains a conjugated diene system and an aromatic ring with a methylenedioxy substituent, both of which act as chromophores. The UV-Vis spectrum of this compound would show absorption bands characteristic of these conjugated systems. While specific λmax values for this compound were not found in the provided search results, related aromatic and conjugated systems show absorptions in the UV region sielc.comresearchgate.netnist.gov.
IR spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of bonds when exposed to infrared radiation nih.govbellevuecollege.edu. Different functional groups absorb IR radiation at characteristic frequencies, expressed in wavenumbers (cm⁻¹) bellevuecollege.eduorgchemboulder.com.
For this compound, key functional groups include the carboxylic acid, the conjugated diene, the aromatic ring, and the methylenedioxy group. The IR spectrum would exhibit characteristic absorption bands for these groups studymind.co.uklibretexts.org. For instance, a broad absorption band in the region of 2500-3400 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid orgchemboulder.comlibretexts.orgpg.edu.pl. The C=O stretch of the carboxylic acid is typically observed around 1690-1760 cm⁻¹, although conjugation can shift this band to lower wavenumbers libretexts.orglibretexts.org. Bands corresponding to C=C stretching vibrations in the conjugated diene and aromatic ring would appear in the 1500-1680 cm⁻¹ region libretexts.orgpg.edu.pl. C-O stretching vibrations from the methylenedioxy group would also be present libretexts.org. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations unique to the molecule, providing a spectral fingerprint for identification researchgate.net.
Table 3 lists characteristic IR absorption ranges for relevant functional groups.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Reference |
| Carboxylic Acid | O-H | 2500-3400 (broad) | orgchemboulder.comlibretexts.orgpg.edu.pl |
| Carboxylic Acid | C=O | 1690-1760 (conjugated lower) | libretexts.orglibretexts.org |
| Carboxylic Acid | C-O | 1210-1320 | libretexts.org |
| Alkene | C=C | 1640-1680 | libretexts.org |
| Aromatic Ring | C=C | 1450-1600 | pg.edu.pl |
| Aromatic C-H | C-H | 3000-3100 | libretexts.orgpg.edu.pl |
| Methylenedioxy C-O | C-O | ~1040, ~1250 (typical ether/acetal) | libretexts.org |
Method Development and Validation in Research Contexts
The development of a robust and reliable analytical method for this compound is followed by a comprehensive validation process. This process provides documented evidence that the method consistently produces accurate and reliable data. The validation protocol should clearly define the scope, performance characteristics, and acceptance criteria based on regulatory guidelines and the specific requirements of the research or application.
Establishing Limits of Detection and Quantification
The limit of detection (LOD) and the limit of quantification (LOQ) are crucial sensitivity parameters in analytical method validation. The LOD represents the lowest concentration of this compound in a sample that can be detected, though not necessarily quantified with a high degree of accuracy. The LOQ is defined as the lowest concentration of this compound that can be quantified with acceptable accuracy and precision under the stated method conditions.
Several approaches can be employed to determine LOD and LOQ, as outlined in guidelines like ICH Q2(R1). uni.lu Common methods include:
Based on Visual Evaluation: This approach can be used for non-instrumental methods but is less common for highly sensitive techniques like HPLC.
Based on Signal-to-Noise Ratio (S/N): This is a widely used method, particularly for chromatographic analyses. The LOD is typically defined as the concentration yielding a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a ratio of about 10:1.
Based on the Standard Deviation of the Response and the Slope: This method involves analyzing a series of samples with concentrations in the expected range of the LOD and LOQ. The LOD and LOQ are calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S) according to the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) The standard deviation can be determined from the standard deviation of the blank measurements or the residual standard deviation of the regression line from the calibration curve.
Regardless of the method used, the determined LOD and LOQ values should be experimentally verified by analyzing samples at or near these concentrations to ensure the method's performance meets the defined criteria.
Assessing Accuracy, Precision, Linearity, and Robustness in Analytical Assays
Accuracy: Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value of this compound concentration in a sample. It is typically assessed by applying the method to samples with known concentrations, such as reference materials or samples spiked with a known amount of this compound. uni.lu Accuracy is often expressed as the percentage of recovery of the known added amount of analyte or as the difference between the mean measured value and the true value. uni.lu According to ICH guidelines, accuracy should be evaluated over the specified range of the analytical procedure, often involving a minimum of nine determinations across at least three concentration levels. uni.lu
Precision: Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. uni.lu Precision is usually evaluated at different levels:
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time, typically by analyzing replicate injections or multiple preparations by the same analyst using the same equipment on the same day.
Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but under different conditions, such as different days, different analysts, or different equipment. uni.lu
Reproducibility: Assesses the precision between different laboratories. uni.lu
Precision is commonly expressed as the relative standard deviation (%RSD) of the obtained results. Acceptance criteria for precision, such as %RSD values, are typically established based on the analyte concentration and the intended use of the method.
Linearity: Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of this compound in the sample within a given range. uni.lu Linearity is typically evaluated by analyzing a series of samples with varying concentrations of this compound, covering the specified range of the method. uni.lu A minimum of five concentration levels is generally recommended for establishing linearity. uni.lu The relationship between the instrument response (e.g., peak area in chromatography) and the analyte concentration is typically assessed using linear regression analysis. uni.lu The linearity is evaluated by visual inspection of the calibration curve and by calculating the correlation coefficient (r or R²), the y-intercept, and the slope of the regression line. uni.lu A high correlation coefficient (typically > 0.99) indicates good linearity.
Robustness: Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. uni.lu It provides an indication of the method's reliability during normal usage and under slightly varying laboratory conditions. uni.lu Assessing robustness typically involves introducing small changes to method parameters such as mobile phase composition or pH, flow rate, column temperature, or detection wavelength, and evaluating the impact on the analytical results. If the results remain within defined acceptance criteria despite these variations, the method is considered robust. Robustness studies are often conducted during the method development phase to identify parameters that may require careful control.
Potential Research Avenues for Biological Roles of Isochavicinic Acid Non Human Focus
In Vitro Biological Screening Methodologies
To begin to understand the potential bioactivity of Isochavicinic acid, a foundational approach involves a variety of in vitro screening methods. These techniques offer a controlled environment to assess the compound's direct effects on specific biological components.
Enzymes are critical catalysts for a vast array of biochemical reactions. Investigating whether this compound can modulate enzyme activity is a primary step in identifying its potential biological functions. Cell-free assays are ideal for this purpose as they isolate the enzyme and substrate from other cellular components, ensuring that any observed effect is a direct interaction with the enzyme.
Potential enzymes for screening could be selected based on their importance in plant defense, microbial metabolism, or industrial processes. A hypothetical screening workflow could involve:
Selection of Target Enzymes: A panel of enzymes could be chosen, such as proteases, amylases, lipases, or enzymes involved in secondary metabolite synthesis in plants.
Assay Principle: The basic principle would involve measuring the rate of the enzymatic reaction in the presence and absence of this compound. This is typically done by monitoring the disappearance of the substrate or the appearance of a product over time.
Detection Methods: Spectrophotometry, fluorometry, or luminometry are common detection methods. For example, if a reaction produces a colored product, the change in absorbance at a specific wavelength can be measured.
Data Analysis: The results would be analyzed to determine if this compound acts as an inhibitor or an activator of the enzyme. If inhibition is observed, further studies could determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
A data table summarizing hypothetical results from such a screening could be structured as follows:
| Target Enzyme | Substrate | Detection Method | This compound Effect | IC50 (µM) |
| Papain | BAPNA | Spectrophotometry | Inhibition | 50 |
| α-Amylase | Starch | Spectrophotometry | No significant effect | >1000 |
| Lipase | p-Nitrophenyl palmitate | Spectrophotometry | Activation | N/A |
| Polyphenol Oxidase | Catechol | Spectrophotometry | Inhibition | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Following cell-free assays, cell-based assays provide a more complex system to study the effects of this compound on living cells. These assays can provide insights into the compound's cytotoxicity, its ability to cross cell membranes, and its effects on cellular processes.
For plant-based research, cell suspension cultures of various plant species (e.g., Arabidopsis thaliana, tobacco) could be utilized. Key parameters to investigate would include:
Cell Viability: Assays such as the MTT or trypan blue exclusion assay could determine the concentration at which this compound becomes toxic to plant cells.
Cell Proliferation: Measuring the growth rate of cell cultures in the presence of the compound can indicate if it has growth-promoting or inhibitory effects.
Secondary Metabolite Production: The effect of this compound on the production of other metabolites in the plant cells could be analyzed using techniques like HPLC or GC-MS.
For microbial cultures, a range of bacteria and fungi could be tested.
Antimicrobial Activity: The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against various microorganisms would be determined using broth microdilution or agar (B569324) diffusion assays.
Biofilm Formation: The effect of the compound on the ability of microbes to form biofilms, which are important for their survival and virulence, could be assessed using crystal violet staining assays.
A sample data table for microbial screening might look like this:
| Microbial Species | Assay Type | Endpoint | Result (e.g., MIC in µg/mL) |
| Escherichia coli | Broth Microdilution | MIC | >256 |
| Staphylococcus aureus | Broth Microdilution | MIC | 128 |
| Candida albicans | Broth Microdilution | MIC | 64 |
| Aspergillus niger | Agar Diffusion | Zone of Inhibition | 10 mm |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation of Interactions within Plant Metabolism
Given that this compound is a plant-derived compound, it is plausible that it plays a role in the plant's own metabolism, growth, or defense.
This compound could potentially act as a plant growth regulator. Plant hormones such as auxins, gibberellins, and cytokinins regulate various aspects of plant development. dhanuka.comphytotechlab.comagritek.co.nz
Experiments to investigate these potential roles could include:
Seed Germination Assays: The effect of different concentrations of this compound on the germination rate and seedling vigor of various plant species could be tested.
Root and Shoot Elongation Assays: The compound could be applied to seedlings to observe its effect on primary root growth, lateral root formation, and shoot elongation.
Callus Culture: In plant tissue culture, the influence of this compound on callus induction and differentiation could be examined, possibly in combination with known plant hormones. phytotechlab.com
Plants produce a diverse array of secondary metabolites to cope with environmental stresses. Abscisic acid is a key hormone involved in mediating responses to abiotic stresses like drought. mdpi.comnih.govresearchgate.netnih.govmdpi.com It is possible that this compound is involved in such defense mechanisms.
Potential research could involve:
Induction of Gene Expression: The expression of genes known to be involved in stress responses could be monitored in plants treated with this compound using techniques like quantitative PCR (qPCR).
Antioxidant Activity: The ability of this compound to scavenge free radicals and protect plant cells from oxidative damage could be assessed.
Response to Pathogens: Plants could be treated with this compound and then challenged with a pathogen to see if the compound enhances the plant's resistance.
Research on Microbial Interactions
The potential antimicrobial properties of this compound suggested by in vitro screening could be further explored in more complex microbial interaction studies.
Allelopathic Effects: The compound could be investigated for its allelopathic potential, which is the effect of a chemical produced by one plant on the growth, survival, or reproduction of neighboring plants. This could be tested by observing the effect of this compound on the germination and growth of other plant species.
Quorum Sensing Inhibition: Many bacteria use a communication system called quorum sensing to coordinate their behavior. Assays could be designed to determine if this compound can interfere with these signaling pathways, which could be a mechanism for its antimicrobial activity.
Synergistic Effects with Other Compounds: The antimicrobial effect of this compound could be tested in combination with other known antimicrobial agents to identify any synergistic or antagonistic interactions.
Evaluation of antimicrobial properties against plant or environmental pathogens (conceptual, based on general phenolic acid research)
Phenolic compounds are well-documented for their roles in plant defense mechanisms against pathogens. researchgate.netnih.gov These secondary metabolites can exhibit antimicrobial effects through various modes of action. researchgate.net Structurally related phenolic acids have demonstrated inhibitory activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govresearchgate.netnih.gov For instance, compounds like caffeic acid, p-coumaric acid, and ferulic acid have shown bactericidal or bacteriostatic effects against pathogens such as Listeria monocytogenes and Escherichia coli. researchgate.netmdpi.com The antimicrobial efficacy of phenolic acids often depends on their concentration and the ambient pH, with undissociated forms being more effective at crossing microbial cell membranes. nih.gov
Given these precedents, a key research avenue for this compound would be to systematically evaluate its antimicrobial potential. This would involve screening its activity against a panel of significant plant pathogens, including bacteria like Clavibacter michiganensis and fungi such as Fusarium spp. and Sclerotinia sclerotiorum. nih.gov Such studies would conceptually position this compound as a potential natural antimicrobial agent, contributing to the development of eco-friendly alternatives to synthetic pesticides. researchgate.net
Impact on microbial community dynamics in soil or rhizosphere
Phenolic acids released by plant roots can significantly influence the structure and diversity of microbial communities in the surrounding soil, an area known as the rhizosphere. nih.govnih.gov The accumulation of specific phenolic acids can lead to shifts in the balance between different microbial populations, such as bacteria and fungi. nih.govfrontiersin.org For example, studies have shown that compounds like cinnamic acid and p-hydroxybenzoic acid can decrease bacterial populations while increasing the relative abundance of fungi, which may include pathogenic species. nih.gov This alteration of the soil microbiome can indirectly affect plant health and growth. nih.gov
Soil acidification, which can be influenced by agricultural practices, also plays a crucial role in shaping microbial communities, often leading to a decrease in bacterial diversity while having a lesser effect on fungi. mdpi.comresearchgate.net Phenolic acids can contribute to changes in soil chemistry, further impacting microbial life. The introduction of this compound into a soil environment could, therefore, be hypothesized to cause similar shifts. It might selectively inhibit certain bacterial groups that are sensitive to phenolic compounds while favoring others, or alter the fungal-to-bacterial ratio. nih.govnih.gov Research in this area would involve analyzing soil samples treated with this compound using high-throughput sequencing to understand its specific effects on microbial diversity and community composition. researchgate.net Such studies are vital for understanding the ecological role of this compound and its potential impact on soil health and plant-microbe interactions. researchgate.net
Exploration of Mechanistic Hypotheses (Based on structural analogies)
The chemical structure of this compound, featuring a phenolic ring and a carboxylic acid group, allows for the formulation of hypotheses regarding its mechanisms of action at a molecular level, drawing parallels with other well-studied phenolic acids.
Potential interaction with cellular membranes (e.g., in microorganisms)
A primary mechanism by which phenolic acids exert antimicrobial effects is through the disruption of cellular membranes. nih.govmdpi.com The partially lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of microbial membranes. nih.gov This interaction can increase membrane permeability, leading to the leakage of essential intracellular components such as ions, proteins, and nucleic acids, ultimately resulting in cell death. nih.govresearchgate.net
It is hypothesized that this compound could act in a similar manner. In its undissociated form, particularly in slightly acidic environments, it could passively diffuse across the cell membrane. nih.gov Once inside the more alkaline cytoplasm, it would dissociate, releasing a proton and contributing to the dissipation of the proton motive force, which is critical for cellular energy production and transport processes. researchgate.net This disruption of membrane integrity and function is a key hypothesis for its potential antimicrobial activity. mdpi.commdpi.com
Modulatory effects on enzymatic pathways in non-human systems
Phenolic compounds are known to interact with proteins, including enzymes, potentially altering their structure and function. researchgate.net This interaction can lead to the inhibition of key enzymatic pathways essential for microbial survival or plant physiological processes. researchgate.netnih.gov For instance, phenolic acids have been shown to inhibit microbial enzymes involved in energy metabolism or the synthesis of cellular components. nih.gov They can also inhibit key enzymes in the phenylpropanoid pathway in plants or fungi. nih.gov
Based on these observations, this compound could be explored for its potential to modulate enzymatic activities. In microorganisms, it might inhibit enzymes crucial for virulence or metabolic function. In plants, it could influence enzymes involved in growth, development, or defense responses. researchgate.netdntb.gov.ua Research would focus on in vitro enzyme assays to screen for inhibitory or stimulatory effects on a range of enzymes from microbial pathogens or plants. Understanding these interactions is crucial for elucidating the compound's complete biological role. nih.gov
Applications in Agricultural Science and Plant Biotechnology (Hypothetical)
The potential biological activities of this compound suggest hypothetical applications in agriculture, particularly in the development of novel, natural products for crop management.
Development of natural plant growth regulators
Plant growth regulators are substances that influence plant physiological processes like growth and development, often by mimicking or interfering with natural plant hormones such as auxins, cytokinins, and gibberellins. phytotechlab.comintermountainfruit.org Certain phenolic compounds have been shown to possess plant growth-regulating properties. biochemjournal.com They can affect processes like seed germination, root initiation, cell elongation, and flowering. phytotechlab.comnih.gov For example, some phenolic acids can influence the metabolism of indole-3-acetic acid (IAA), a primary auxin, thereby affecting plant growth. nih.gov
Hypothetically, this compound could be developed as a natural plant growth regulator. Its application could potentially enhance root development, stimulate shoot growth, or improve a plant's tolerance to certain stresses. biochemjournal.comnih.gov Research in this domain would involve applying this compound to various plant species in controlled environments and observing its effects on different growth parameters. Such investigations could pave the way for its use as a sustainable tool in horticulture and agriculture to improve crop yield and quality. biochemjournal.com
Bio-pesticide or Bio-herbicide Research Based on Natural Product Scaffolds
The search for new, effective, and environmentally benign pesticides and herbicides has led researchers to explore the vast chemical diversity of natural products. mdpi.comnih.gov These compounds, produced by plants, fungi, and other organisms, often possess unique molecular structures and novel mechanisms of action, making them ideal starting points, or "scaffolds," for the development of next-generation crop protection agents. researchgate.netbiocrick.com Natural product-based research aims to either use these compounds directly or modify their chemical structures to enhance efficacy, stability, and selectivity. mdpi.com this compound, a member of the piperamide (B1618075) class of compounds, represents a potential scaffold for such research, primarily due to the established biological activities of related molecules. rroij.comresearchgate.net
The Piperamide Scaffold in Bio-pesticide Research
This compound belongs to the piperamides, a group of alkaloids commonly found in plants of the Piper genus. rroij.com This class of compounds is well-known for its insecticidal properties. researchgate.net The most studied piperamide, piperine (B192125) (the major pungent component of black pepper), has demonstrated significant insecticidal, repellent, and antifeedant effects against a variety of agricultural pests. researchgate.netnih.goventomologyjournals.com
The insecticidal action of piperamides is often attributed to their neurotoxic effects on insects. entomologyjournals.com This established bioactivity within the piperamide class provides a strong rationale for investigating other, less common members like this compound as potential leads for new bio-insecticides. The core structure of this compound could serve as a template for synthetic modification. Research in this area would involve creating derivatives of the this compound molecule to explore structure-activity relationships, potentially leading to the discovery of compounds with enhanced potency or a broader spectrum of activity against target pests. nih.govnih.gov
Herbicidal Potential and Research Avenues
While the insecticidal potential of the piperamide scaffold is more widely documented, some evidence suggests potential herbicidal activity. A study on fragment-based discovery of new herbicides identified a compound designated as "Ica" that exhibited significant post-emergence control of grass weeds. researchgate.net This compound was able to achieve ≥ 80% control at a rate of 187.5 grams of active ingredient per hectare (g ai/ha). researchgate.net
| Compound | Application Rate (g ai/ha) | Weed Control (%) |
|---|---|---|
| Ica | 187.5 | ≥ 80% |
Although the original publication refers to "Ica" as part of a novel class of lipophilic herbicides, its specific identity as this compound requires definitive confirmation. However, this finding opens a promising, albeit nascent, research avenue.
Future research could focus on:
Target Identification: Determining the specific molecular target within plants that is affected by the this compound scaffold. Understanding the mechanism of action is a critical step in developing effective and selective herbicides. nih.govresearchgate.net
Derivative Synthesis: Using the this compound structure as a backbone to synthesize a library of related compounds. These new molecules could be designed to have different chemical properties, potentially improving their uptake by plants and their activity at the target site. nih.gov
Spectrum of Activity: Screening this compound and its derivatives against a wide range of both monocotyledonous and dicotyledonous weeds to determine the breadth of their herbicidal potential.
Future Directions and Emerging Research Frontiers for Isochavicinic Acid
Integration of Omics Technologies (Genomics, Metabolomics)
The application of omics technologies can provide a holistic view of the biological systems involving Isochavicinic acid, from its genetic origins to its metabolic fate. nih.govfrontlinegenomics.com
Systems biology approaches to understand its biosynthesis and regulation
Untargeted metabolomics for comprehensive profiling in diverse sources
Untargeted metabolomics allows for the broad identification and quantification of metabolites within a biological sample. mdpi.com Applying this to diverse plant sources known or suspected to contain this compound, such as Gomphrena species or Stereospermum suaveolens, could reveal the full spectrum of metabolites present alongside this compound. idosi.orgpsu.eduresearchgate.netresearchgate.net This can help in identifying new natural sources, understanding the metabolic context in which this compound exists, and potentially discovering related or novel compounds. Metabolomics can also be integrated with other omics data to provide a more complete picture of the biological system. mdpi.com
Advanced Computational and In Silico Studies
Computational methods offer powerful tools for predicting the behavior and interactions of this compound at the molecular level.
Molecular docking and dynamics simulations for mechanistic insights
Molecular docking and dynamics simulations are used to model the interaction between a small molecule like this compound and a target protein or enzyme. mdpi.complos.orgnih.govfrontiersin.orgnih.gov These techniques can provide insights into the potential binding sites, affinity, and stability of the interaction. While the search results mention in silico studies for other compounds and plant extracts, including docking studies for analgesic activity of Gomphrena species extracts (which contain this compound), specific molecular docking or dynamics simulations focused solely on this compound itself and its interaction with specific biological targets are not detailed. idosi.orgpsu.edu Applying these methods to this compound could help elucidate its potential mechanisms of action by predicting how it interacts with relevant enzymes or receptors, offering valuable information for understanding its biological effects.
Quantitative structure-activity relationship (QSAR) modeling for analog design (non-human activity)
QSAR modeling establishes a relationship between the chemical structure of a compound and its biological activity. mdpi.commdpi.com By analyzing a set of structurally related compounds and their measured activities (specifically non-human activities as per the instruction), a QSAR model can be built to predict the activity of new or untested analogs based on their structures. mdpi.commdpi.comnih.gov This approach can guide the rational design of this compound analogs with potentially enhanced or modified non-human activities, such as herbicidal or antimicrobial properties, without the need for extensive experimental testing of every potential compound. nih.gov The search results discuss QSAR modeling in general and for various activities, including predicting photosensitizer activity and analyzing hepatotoxicity, demonstrating the applicability of this method. mdpi.commdpi.comnih.gov
Sustainable Production Strategies
Exploring sustainable methods for obtaining this compound is crucial for its long-term availability and environmental impact. This could involve developing greener extraction techniques from its natural sources or exploring biotechnological production methods. While the search results mention sustainable use of plant resources and green extraction methods for other compounds from plant waste, specific sustainable production strategies for this compound are not explicitly detailed. utad.ptnih.gov Future research could focus on optimizing environmentally friendly extraction methods, such as using deep eutectic solvents or microwave-assisted extraction, which have shown promise for other natural compounds. nih.gov Additionally, investigating the potential for microbial fermentation or plant cell culture could offer sustainable alternatives for producing this compound.
Biocatalytic synthesis routes (enzymatic)
Biocatalysis, utilizing enzymes to facilitate chemical transformations, offers a promising avenue for the synthesis of compounds like this compound. This approach presents several advantages over traditional chemical synthesis, including milder reaction conditions (often occurring in water at lower temperatures), reduced energy consumption, and decreased generation of hazardous waste. researchgate.netacsgcipr.orgacib.at Enzymes can offer high selectivity, which is beneficial for synthesizing complex molecules. acsgcipr.orgmdpi.com Research in this area could focus on identifying or engineering enzymes capable of catalyzing specific steps in the synthesis of this compound or its precursors. acsgcipr.org Advances in protein engineering and directed evolution are key to tailoring enzyme properties for specific synthetic tasks. acsgcipr.org Exploring biocatalytic retrosynthesis could also lead to novel enzymatic pathways for this compound production. acsgcipr.org
Fermentative production using engineered microbial platforms
Engineered microbial platforms offer another sustainable route for producing valuable chemicals through fermentation. mdpi.comnih.govresearchgate.net This involves modifying microorganisms to synthesize target compounds. This approach has gained attention due to its potential for using renewable biomass resources as raw materials, contributing to a circular economy. mdpi.comfrontiersin.org Developing microbial cell factories for this compound production would involve identifying or engineering metabolic pathways within suitable host organisms. mdpi.comnih.govfrontiersin.org Strategies could include optimizing fermentation conditions and medium composition to enhance product yield and productivity. nih.gov While challenges exist in engineering some microbial species, advancements in genetic technology are facilitating the development of engineered strains with improved production capabilities. nih.govresearchgate.net Research on fermentative production of other organic acids provides a foundation for exploring similar strategies for this compound. frontiersin.orgnih.gov
Challenges and Opportunities in this compound Research
Research into this compound faces certain challenges, but these also present opportunities for innovation and application.
Challenges and Opportunities in this compound Research
Overcoming analytical complexities in diverse matrices
Analyzing this compound in diverse matrices, such as plant extracts or fermentation broths, can present analytical complexities. This is particularly true when dealing with complex mixtures containing numerous other compounds. researchgate.net Developing robust and sensitive analytical methods is crucial for accurate identification, quantification, and purity assessment of this compound during research and production. Techniques like chromatography coupled with mass spectrometry are often employed for such analyses, but method optimization is frequently required depending on the matrix. Further research is needed to develop standardized and efficient analytical protocols that can handle the variability encountered in different sources and production systems.
Bridging fundamental research to potential applied innovations (e.g., in agriculture, material science)
Bridging fundamental research on this compound to potential applied innovations in fields like agriculture and material science represents a significant opportunity. Fundamental research expands the understanding of a compound's properties and potential. europa.eu Applied research then translates this knowledge into practical solutions and innovations. europa.euacta.asso.fr
In agriculture, this compound's potential could be explored based on its natural occurrence in plants and its relationship to compounds found in species with known biological activities. du.ac.bditu.edu.trunigoa.ac.inarchive.orgresearchgate.net Research could investigate potential roles in plant defense mechanisms, growth regulation, or as a natural pesticide or herbicide, building upon studies of related compounds from the Piper genus. researchgate.net
In material science, the chemical structure of this compound, particularly its conjugated double bonds and functional groups, might lend itself to incorporation into novel materials. corepublishers.comvirginia.eduhexapb.comthe-innovation.orgcas.org Research could explore its potential as a building block for polymers or composites, or investigate its properties for applications in areas such as sustainable packaging or functional materials, drawing inspiration from the use of other natural compounds in material innovations. cas.orgresearchgate.net Translating fundamental discoveries into applied innovations requires facilitated knowledge transfer between research institutions and relevant industries. europa.euacta.asso.fr
Q & A
Q. How can researchers ensure reproducibility in this compound stability studies under varying storage conditions?
- Methodological Answer : Follow IUPAC guidelines for accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS . Use Arrhenius modeling to extrapolate shelf-life and validate with real-time stability data . Document all parameters (e.g., container material, light exposure) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
